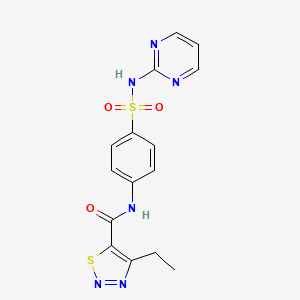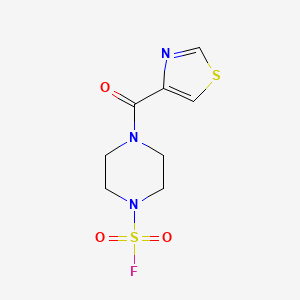
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as TPCK, is a chemical compound that has been widely used in scientific research for its ability to inhibit serine proteases. TPCK is a potent inhibitor of trypsin, chymotrypsin, and other proteases that play a critical role in many biological processes.
Mechanism of Action
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal physiological functions. The sulfonyl fluoride group of this compound reacts with the serine residue in the active site of the protease, forming a covalent bond that blocks the enzyme's activity. This compound is highly specific for serine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, this compound inhibits the activity of trypsin, chymotrypsin, and other serine proteases, leading to a decrease in the proteolytic activity of these enzymes. In vivo, this compound has been shown to reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential for a variety of conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is its high specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, this compound is also highly reactive and can bind to other proteins and molecules, leading to non-specific effects. Additionally, this compound is a potent inhibitor of serine proteases, which can make it difficult to study the physiological effects of these enzymes in vivo.
Future Directions
There are many potential future directions for research on 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride and its applications. One area of interest is the development of more specific and potent inhibitors of serine proteases that can be used to study their role in disease. Another area of interest is the development of new therapies based on the inhibition of serine proteases, particularly for diseases such as cancer and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of this compound and other serine protease inhibitors, in order to better understand their potential therapeutic applications.
Synthesis Methods
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting thiazolidine-4-carboxylic acid with piperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with sulfonyl fluoride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been used extensively in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. By inhibiting the activity of these proteases, this compound can help researchers better understand the mechanisms underlying these processes and develop new therapies for diseases.
Properties
IUPAC Name |
4-(1,3-thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S2/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-16-6-10-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNBHPSTZLFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
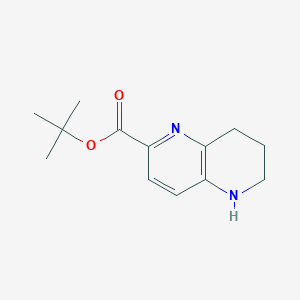

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

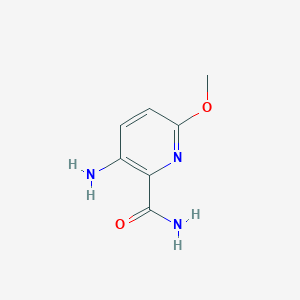
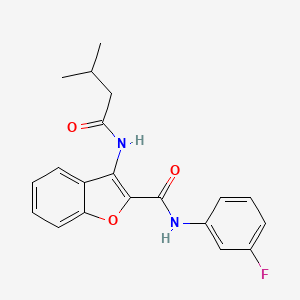
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)
![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
